Human mGluR5 Potency: AZD 9272 (7.6 nM) Demonstrates 4-Fold Greater Potency than Mavoglurant (30 nM) in Functional Assays
In a FLIPR calcium mobilization assay using human recombinant mGluR5 expressed in HEK293 cells, AZD 9272 inhibited DHPG-induced intracellular calcium response with a mean IC50 (±SD) of 7.6 ± 1.1 nM (n=13) [1]. By cross-study comparison, mavoglurant (AFQ056) exhibited an IC50 of 30 nM in a functional assay with human mGluR5 [2]. Dipraglurant (ADX48621) demonstrated an IC50 of 20–21 nM in a similar calcium mobilization assay with human mGluR5 [3]. Fenobam showed an IC50 of 58 ± 2 nM for quisqualate-evoked calcium response in human mGluR5 [4]. MPEP exhibited an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis [5].
| Evidence Dimension | Human mGluR5 Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | 7.6 ± 1.1 nM (n=13) [FLIPR calcium mobilization, HEK293 cells] |
| Comparator Or Baseline | Mavoglurant: 30 nM; Dipraglurant: 20–21 nM; Fenobam: 58 nM; MPEP: 36 nM |
| Quantified Difference | AZD 9272 is approximately 4-fold more potent than mavoglurant and 2.6-fold more potent than dipraglurant; 7.6-fold more potent than fenobam; 4.7-fold more potent than MPEP. |
| Conditions | Human recombinant mGluR5 expressed in HEK293 cells; FLIPR calcium mobilization assay with DHPG or quisqualate as agonist; 37°C incubation. |
Why This Matters
Higher potency at the human mGluR5 receptor translates to lower compound mass requirements for achieving equivalent receptor occupancy in cellular assays, reducing cost per experiment and minimizing potential off-target effects at higher concentrations.
- [1] Raboisson P, et al. Discovery and characterization of AZD9272 and AZD6538—Two novel mGluR5 negative allosteric modulators selected for clinical development. Bioorg Med Chem Lett. 2012;22(22):6974-6979. doi:10.1016/j.bmcl.2012.08.100 View Source
- [2] Vranesic I, et al. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization. Bioorg Med Chem. 2014;22(21):5790-5803. doi:10.1016/j.bmc.2014.09.033 View Source
- [3] Dipraglurant Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. ChEMBL IC50 data from Bioorg Med Chem Lett (2013) 23:2134-2139. View Source
- [4] Porter RHP, et al. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. J Pharmacol Exp Ther. 2005;315(2):711-721. doi:10.1124/jpet.105.089839 View Source
- [5] Gasparini F, et al. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. 1999;38(10):1493-1503. doi:10.1016/S0028-3908(99)00082-9 View Source
